molecular formula C18H13N3S B5550190 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile

6-(benzylthio)-2,3'-bipyridine-5-carbonitrile

Cat. No.: B5550190
M. Wt: 303.4 g/mol
InChI Key: BLQRRGBKMZQIPR-UHFFFAOYSA-N
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Description

6-(benzylthio)-2,3’-bipyridine-5-carbonitrile is a heterocyclic compound that features a bipyridine core with a benzylthio substituent at the 6-position and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the bipyridine core.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through a cyanation reaction, often using reagents such as cyanogen bromide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.

    Substitution: The bipyridine core can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halides, organometallic compounds, and nucleophiles are often employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various functionalized bipyridine derivatives.

Scientific Research Applications

6-(benzylthio)-2,3’-bipyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Biology: The compound’s derivatives are explored for their potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(benzylthio)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the benzylthio and carbonitrile groups.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    6-(Methylthio)-2,3’-bipyridine-5-carbonitrile: A closely related compound with a methylthio group instead of a benzylthio group.

Uniqueness

6-(benzylthio)-2,3’-bipyridine-5-carbonitrile is unique due to the presence of both the benzylthio and carbonitrile groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of metal complexes and functional materials.

Properties

IUPAC Name

2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQRRGBKMZQIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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